molecular formula C10H11N3 B11913174 1-(Quinoxalin-2-yl)ethanamine

1-(Quinoxalin-2-yl)ethanamine

Cat. No.: B11913174
M. Wt: 173.21 g/mol
InChI Key: YITXQQSVANLVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinoxalin-2-yl)ethanamine is a nitrogen-containing heterocyclic compound It features a quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring, and an ethanamine group attached to the second position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with α-haloketones, followed by reduction and subsequent amination. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

1-(Quinoxalin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Quinoxalin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Quinoxalin-2-yl)ethanamine can be compared with other quinoxaline derivatives, such as:

    Quinoxaline: The parent compound without the ethanamine group.

    2-Methylquinoxaline: A derivative with a methyl group at the second position.

    6-Nitroquinoxaline: A derivative with a nitro group at the sixth position.

Uniqueness: this compound is unique due to the presence of the ethanamine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-quinoxalin-2-ylethanamine

InChI

InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3

InChI Key

YITXQQSVANLVGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.